molecular formula C18H14ClN5O B2628001 3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole CAS No. 942034-12-0

3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole

Cat. No. B2628001
M. Wt: 351.79
InChI Key: MXFDTVIMSIMJBF-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole is a compound with a unique chemical structure that has been the subject of scientific research in recent years. This compound has shown potential in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism Of Action

The mechanism of action of 3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole have been studied in vitro and in vivo. In vitro studies have shown that this compound has anticancer and anti-inflammatory effects. In vivo studies have shown that this compound has potential as an anticancer agent and may have neuroprotective effects.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole in lab experiments include its unique chemical structure, potential as an anticancer agent, and potential as an enzyme inhibitor. The limitations of using this compound in lab experiments include its limited solubility in water and potential toxicity.

Future Directions

There are many future directions for research on 3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole. Some possible future directions include:
1. Further studies on the mechanism of action of this compound.
2. Studies on the potential of this compound as an enzyme inhibitor for various enzymes.
3. Studies on the potential of this compound as a neuroprotective agent.
4. Studies on the potential of this compound as an anticancer agent in vivo.
5. Studies on the potential of this compound as a drug delivery system.
6. Studies on the potential of this compound as a scaffold for the development of new drugs.
7. Studies on the potential of this compound as a diagnostic tool for various diseases.
8. Studies on the toxicity and safety of this compound in vivo.
9. Studies on the pharmacokinetics and pharmacodynamics of this compound.
10. Studies on the potential of this compound as an anti-inflammatory agent in vivo.
Conclusion:
In conclusion, 3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole is a compound with a unique chemical structure that has shown potential in various fields. This compound has been studied for its potential as an anticancer agent, anti-inflammatory agent, enzyme inhibitor, and neuroprotective agent. Future research on this compound could lead to the development of new drugs and diagnostic tools for various diseases.

Synthesis Methods

The synthesis of 3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole is a multi-step process. The first step involves the reaction between 2-chlorobenzoic acid and thionyl chloride to form 2-chlorobenzoyl chloride. The second step involves the reaction between 2-chlorobenzoyl chloride and 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid to form 2-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)benzoic acid. The third step involves the reaction between 2-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)benzoic acid and thionyl chloride to form 2-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)benzoyl chloride. The final step involves the reaction between 2-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)benzoyl chloride and hydroxylamine hydrochloride to form 3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole.

Scientific Research Applications

3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole has been studied for its potential in various fields. In medicinal chemistry, this compound has shown potential as an anticancer agent. In pharmacology, it has been studied for its potential as an anti-inflammatory agent. In biochemistry, this compound has been studied for its potential as an enzyme inhibitor.

properties

IUPAC Name

3-(2-chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O/c1-11-7-9-13(10-8-11)24-12(2)16(21-23-24)18-20-17(22-25-18)14-5-3-4-6-15(14)19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFDTVIMSIMJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole

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